molecular formula C11H15NO2 B15437166 Benzamide, 2-methoxy-N,N,6-trimethyl- CAS No. 82780-48-1

Benzamide, 2-methoxy-N,N,6-trimethyl-

Cat. No.: B15437166
CAS No.: 82780-48-1
M. Wt: 193.24 g/mol
InChI Key: FCVXCHPIKRTORL-UHFFFAOYSA-N
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Description

"Benzamide, 2-methoxy-N,N,6-trimethyl-" is a substituted benzamide derivative characterized by a methoxy group at the 2-position, two methyl groups on the amide nitrogen (N,N-dimethyl), and an additional methyl group at the 6-position of the benzamide core. Substitutions at the 2-, 6-, and N-positions are known to influence solubility, stability, and biological activity, as seen in similar compounds .

Properties

CAS No.

82780-48-1

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-methoxy-N,N,6-trimethylbenzamide

InChI

InChI=1S/C11H15NO2/c1-8-6-5-7-9(14-4)10(8)11(13)12(2)3/h5-7H,1-4H3

InChI Key

FCVXCHPIKRTORL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)C(=O)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Group Analysis

The table below compares key structural features of "Benzamide, 2-methoxy-N,N,6-trimethyl-" with analogous compounds:

Compound Name Substituents Key Functional Groups Key References
2-methoxy-N,N,6-trimethyl-benzamide 2-methoxy, N,N-dimethyl, 6-methyl Methoxy, N-methyl, C-methyl (Extrapolated)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-dimethoxy on phenethyl side chain Methoxy, amide
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methanesulfonamido-THIQ-2-yl}acetamide 3,4-dimethoxy, methanesulfonamido at 6-position Methoxy, sulfonamide
Novel mGlu5 PAM benzamide Benzamide backbone with diverse substituents (e.g., trifluoromethyl, ethers) Amide, electron-withdrawing groups
N'-phenylbenzohydrazide Phenylhydrazide substituent Hydrazide, phenyl

Key Observations :

  • N,N-Dimethyl : This substitution increases lipophilicity, which may improve blood-brain barrier penetration compared to unsubstituted amides (e.g., Rip-B) .
  • 6-Methyl Group : Similar to 6-methanesulfonamido in , a methyl group at the 6-position could sterically hinder interactions but improve metabolic stability .
Tyrosinase Inhibition
  • N'-phenylbenzohydrazide (IC₅₀ = 10.5 μM) and N-(benzoyloxy)benzamide (IC₅₀ = 2.5 μM) exhibit potent tyrosinase inhibition, surpassing kojic acid (44.6 μM) .
Anticancer Activity
  • Benzamide derivatives in show selective binding to Topoisomerase IIα (Topo IIα), with 5N3 and 5N7 identified as promising candidates . The 2-methoxy and 6-methyl groups in the target compound could enhance DNA intercalation, similar to mGlu5 PAMs in .
Metabolic Stability
  • N,N-dimethyl substitution (as in the target compound) is associated with increased metabolic stability compared to primary amides (e.g., Rip-B) due to reduced susceptibility to hydrolysis .

Physicochemical Properties

  • Solubility : The 2-methoxy and N,N-dimethyl groups may improve aqueous solubility compared to fully aromatic analogs (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) .
  • Stability : Methyl groups at the 6-position and N,N-dimethyl substitution likely enhance resistance to oxidative degradation, as seen in structurally similar compounds .

Q & A

Basic: What are the recommended synthetic routes for Benzamide, 2-methoxy-N,N,6-trimethyl-?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from substituted benzoyl chlorides or hydroxylamine derivatives. A general approach includes:

  • Step 1: Reacting a benzoyl chloride precursor (e.g., 2-methoxy-6-methylbenzoyl chloride) with N,N-dimethylamine under Schotten-Baumann conditions to form the amide bond. Temperature control (0–5°C) and pH adjustment (using Na₂CO₃) are critical to prevent side reactions .
  • Step 2: Introducing methoxy groups via nucleophilic substitution or protecting-group strategies. For example, methoxylation can be achieved using methyl iodide in the presence of a base like K₂CO₃ in DMF at 60–80°C .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: How should researchers handle safety and hazard analysis during synthesis?

Methodological Answer:

  • Risk Assessment: Follow guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011). Key hazards include mutagenicity (Ames II testing showed low but non-zero risk) and decomposition upon heating .
  • PPE: Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile reagents (e.g., dichloromethane) .
  • Waste Management: Neutralize acidic/basic byproducts before disposal. Collect halogenated solvents separately for approved waste treatment .

Advanced: How can structural contradictions in spectroscopic data be resolved?

Methodological Answer:

  • X-ray Crystallography: Use single-crystal X-ray diffraction (SHELX suite) to resolve ambiguities in NMR or IR data. SHELXL refinement can clarify bond angles and torsional strain in the benzamide core .
  • Complementary Techniques: Combine 2D NMR (e.g., HSQC, HMBC) to assign methoxy and methyl group positions. Mass spectrometry (HRMS-ESI) verifies molecular ion peaks .
  • Case Study: In related benzamides, crystallography resolved conflicting NOE effects by confirming spatial proximity of N,N-dimethyl groups to the methoxy substituent .

Advanced: What computational methods predict the compound’s biological interactions?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinases or GPCRs. The 2-methoxy group’s electron density maps (DFT calculations at B3LYP/6-31G*) inform pharmacophore models .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers, critical for blood-brain barrier penetration predictions .
  • ADMET Prediction: Tools like SwissADME evaluate logP (≈2.8) and solubility (<10 µM), highlighting potential bioavailability issues .

Basic: What characterization techniques are essential for this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR (CDCl₃) identifies methoxy (δ 3.2–3.5 ppm) and N,N-dimethyl (δ 2.8–3.0 ppm) groups .
    • IR: Strong carbonyl stretch (~1650 cm⁻¹) confirms amide formation .
  • Purity Analysis: HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm .
  • Thermal Stability: DSC to detect decomposition above 150°C .

Advanced: How to analyze reaction kinetics or mechanisms for derivative synthesis?

Methodological Answer:

  • Kinetic Profiling: Use in-situ FTIR or UV-Vis spectroscopy to monitor amide bond formation. Pseudo-first-order kinetics are typical for acyl chloride-amine reactions .
  • Isotope Labeling: ¹⁸O labeling in methoxy groups (via H₂¹⁸O exchange) traces regioselectivity in substitution reactions .
  • Mechanistic Probes: Add radical scavengers (e.g., TEMPO) to distinguish between ionic vs. radical pathways in halogenation steps .

Basic: What are key considerations for purification?

Methodological Answer:

  • Solvent Selection: Use EtOAc for extraction (high solubility of polar byproducts). Avoid DCM if the compound forms stable solvates .
  • Chromatography: Optimize silica gel mesh size (230–400) for better resolution of N,N-dimethyl and methoxy regioisomers .
  • Crystallization: Slow cooling from ethanol yields larger crystals suitable for X-ray analysis .

Advanced: How to address mutagenicity concerns in biological assays?

Methodological Answer:

  • Ames II Testing: Pre-screen the compound using Salmonella typhimurium TA98 and TA100 strains with/without S9 metabolic activation. Compare results to benzyl chloride (negative control) .
  • Mitigation Strategies: Introduce electron-withdrawing substituents (e.g., trifluoromethyl) to reduce electrophilic potential of the amide group .
  • In Silico Tools: Use Derek Nexus to predict structural alerts for mutagenicity based on the anomeric amide scaffold .

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